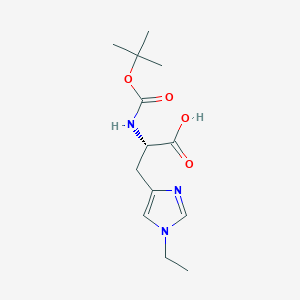

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine

Description

Properties

CAS No. |

777076-92-3 |

|---|---|

Molecular Formula |

C13H21N3O4 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(2S)-3-(1-ethylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C13H21N3O4/c1-5-16-7-9(14-8-16)6-10(11(17)18)15-12(19)20-13(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

InChI Key |

MEUSPEIYKNZYOF-JTQLQIEISA-N |

Isomeric SMILES |

CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCN1C=C(N=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine (Boc-L-His) is a derivative of the amino acid histidine, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

Boc-L-His is characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the imidazole ring of histidine, which enhances its stability and solubility. The synthesis typically involves the protection of L-histidine with Boc in a controlled environment, often utilizing coupling agents to facilitate the formation of peptide bonds.

Synthesis Overview

- Starting Materials : L-histidine and Boc anhydride.

- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.

- Purification : After the reaction, Boc-L-His is purified through recrystallization or chromatography.

Biological Activity

Boc-L-His exhibits several biological activities, primarily related to its role as a substrate for various enzymes and its interaction with transporters.

1. Antiproliferative Properties

Research indicates that Boc-L-His derivatives can inhibit the proliferation of cancer cell lines. A study demonstrated that compounds with lower molecular weights, including those derived from Boc-L-His, showed enhanced antiproliferative activity against various tumor cell lines compared to their heavier counterparts .

2. Interaction with Amino Acid Transporters

Boc-L-His has been evaluated for its ability to interact with L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across cell membranes, particularly in cancer cells. Compounds like Boc-L-His can enhance drug delivery into cells by acting as prodrugs that utilize LAT1 for uptake .

3. Enzyme Substrates

Boc-L-His has been studied as a substrate for various enzymes, including proteases. Its stability and reactivity make it suitable for applications in peptide synthesis and enzymatic assays.

Table 1: Summary of Biological Activities of Boc-L-His Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibitory effects on cancer cell lines | |

| LAT1 Transport | Potential for enhanced drug delivery | |

| Enzymatic Reactions | Substrate for proteolytic enzymes |

Case Studies

- Anticancer Activity : A study focused on the antiproliferative effects of various N-protected histidine derivatives, including Boc-L-His, showed significant inhibition against human cancer cell lines (HeLa and A549). The results indicated that modifications at the imidazole ring could enhance activity .

- Transport Mechanism : Another investigation into LAT1 revealed that Boc-L-His could effectively compete with endogenous amino acids for transport across the blood-brain barrier, suggesting its potential utility in drug design aimed at targeting brain tumors .

Comparison with Similar Compounds

Key Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₄ | |

| Molecular Weight | 255.27 g/mol | |

| CAS Number | 17791-52-5 | |

| Physical State | Solid | |

| Stability | Stable at -20°C (powder, 3 yrs) |

The Boc group’s steric bulk and acid-labile nature make it ideal for orthogonal protection strategies in peptide chemistry. The ethyl modification on the histidine side chain may influence solubility, reactivity, or biological interactions compared to unmodified histidine derivatives .

Comparison with Similar Compounds

Boc-Protected Amino Acids

N-(tert-Butoxycarbonyl)-1-ethyl-L-histidine belongs to a broader class of Boc-protected amino acids. Below is a comparison with structurally analogous compounds:

Table 1: Boc-Protected Amino Acids

Key Observations :

- Boc-Arg-OH and Boc-Lys-OH exhibit higher molecular weights due to their longer side chains (guanidino and amino groups, respectively) compared to Boc-His-OH .

- Boc-His-OH ’s imidazole ring enables metal coordination, making it valuable in catalytic or metalloprotein synthesis, whereas Boc-Arg-OH and Boc-Lys-OH are preferred for electrostatic interactions .

Ethyl-Modified Histidine Derivatives

The ethyl group on the imidazole ring distinguishes this compound from other histidine derivatives.

Table 2: Histidine Derivatives with Side-Chain Modifications

Key Observations :

- The dinitrophenyl group in 1-(2,4-dinitrophenyl)-His introduces chromophoric properties, unlike the non-UV-active Boc-1-ethyl-His .

Comparison with Non-Amino Acid Boc-Protected Compounds

Boc protection is also applied to non-amino acid compounds, such as carbamates and thioureas, for diverse synthetic purposes.

Table 3: Boc-Protected Non-Amino Acid Compounds

Key Observations :

- Methoxycarbonyl groups (e.g., in Methoxycarbonyl-L-phenylalanine) are less stable under acidic conditions compared to Boc groups, limiting their utility in multi-step syntheses .

- Boc-protected aldehydes (e.g., pyrrolidine-2-carboxaldehyde) are critical intermediates in asymmetric catalysis, showcasing the versatility of Boc beyond amino acids .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to Boc group signals (δ ~1.4 ppm for tert-butyl protons) and ethylated imidazole protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₃N₃O₄: 316.1632) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C 53.16%, H 7.33%, N 13.29%) .

How can researchers optimize reaction yields when introducing the ethyl group to the histidine imidazole ring?

Advanced Research Question

Ethylation efficiency depends on:

- Base Selection : Strong bases (e.g., NaH) enhance deprotonation of the imidazole nitrogen but may require anhydrous conditions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may necessitate post-reaction dialysis to remove traces .

- Temperature Control : Reactions at 0–25°C minimize side reactions like over-alkylation.

Contradictions in yield reports (~50–80%) may arise from residual moisture or competing reactions; inert atmosphere (N₂/Ar) and molecular sieves are recommended .

What are the stability challenges of this compound under varying storage conditions?

Advanced Research Question

The compound is hygroscopic and prone to Boc group cleavage in acidic/humid environments. Stability studies suggest:

- Short-Term Storage : –20°C in desiccated, amber vials (stable for 6 months) .

- Long-Term Stability : Decomposition occurs >12 months, generating CO₂ and tert-butyl alcohol. Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C .

Contradictory data on shelf life (6 vs. 12 months) may relate to initial purity; HPLC monitoring is advised .

How should researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or MS data often stem from:

- Tautomerism : The ethylated imidazole ring may exhibit keto-enol tautomerism, altering peak splitting patterns. 2D NMR (e.g., COSY, HSQC) can clarify .

- Rotameric Forms : Boc group rotation creates conformational isomers, observable in NOESY spectra .

- Impurity Identification : LC-MS/MS can detect byproducts like de-ethylated or Boc-cleaved derivatives .

What strategies mitigate solubility limitations of this compound in peptide synthesis?

Advanced Research Question

Low solubility in aqueous buffers (due to hydrophobic Boc/ethyl groups) can be addressed by:

- Co-Solvent Systems : DMSO:water (1:4) or TFE:DMF mixtures .

- Derivatization : Temporarily replacing Boc with Fmoc (fluorenylmethyloxycarbonyl) for improved aqueous compatibility .

How is this compound applied in orthogonal protection strategies for peptide chemistry?

Advanced Research Question

The Boc group provides acid-labile protection, orthogonal to base-labile groups (e.g., Fmoc). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.